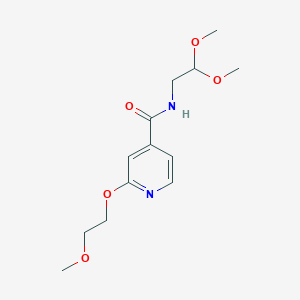
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Electronic Properties
A study by Ahmad et al. (2021) delves into the facile synthesis of thiophene-2-carboxamides derivatives via Suzuki cross-coupling reactions. The research highlights the electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations, providing insights into the potential electronic applications of such compounds. The study investigates the effects of various substituents on the electronic properties, which could be relevant for the compound due to its structural similarity (Ahmad et al., 2021).
Antimicrobial Activity
Sowmya et al. (2018) explored the green synthesis of thiophene-based pyrazoles and isoxazoles, adopting a 1,3-dipolar cycloaddition methodology. The study assessed their antimicrobial activity, revealing potential applications of such compounds in developing new antimicrobial agents. This research indicates the biological relevance of thiophene and pyrazole derivatives, suggesting possible antimicrobial properties for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide as well (Sowmya et al., 2018).
Chemical Reactivity and Stability
The synthesis and characterization of thiophenyl pyrazoles have been documented, with a focus on their chemical reactivity and potential in heterocyclic synthesis. Studies like those conducted by Mohareb et al. (2004) and Hassan et al. (2014) provide a foundation for understanding the synthetic pathways and reactivity of similar compounds, which could extend to the exploration of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Mohareb et al., 2004), (Hassan et al., 2014).
Nonlinear Optical Properties
The study on functionalized thiophene-based pyrazole amides by Kanwal et al. (2022) examines the structural features through computational applications and assesses their nonlinear optical properties. This research is significant for understanding the optical applications of such compounds, which may include N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (Kanwal et al., 2022).
Propiedades
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(11-5-8-21-10-11)18-12-1-3-13(4-2-12)20-14-9-16-6-7-17-14/h5-10,12-13H,1-4H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDVDPILUHRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)


![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)


![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)
